L-Azetidine-2-carboxylic Acid t-Butyl Ester

描述

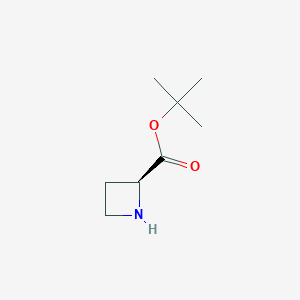

L-Azetidine-2-carboxylic Acid t-Butyl Ester is a protected four-membered ring analog of L-Proline. It is a useful intermediate in the synthesis of polypeptides and is primarily used for research purposes . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.

化学反应分析

Types of Reactions

L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be employed to modify the ester group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, given the strain-driven reactivity of the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

L-Azetidine-2-carboxylic Acid t-Butyl Ester is primarily used as an intermediate in the synthesis of various bioactive compounds. Its structural similarity to proline allows it to act as a proline analog, which is beneficial in the following areas:

- Collagen Synthesis Inhibition : It has been identified as a collagen synthesis inhibitor, making it a candidate for research into fibrotic diseases and skin aging .

- Protein Folding Antagonist : The compound has shown potential as a protein folding antagonist, which could be useful in studies related to protein misfolding diseases such as Alzheimer's .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in the following contexts:

- Synthesis of Polypeptides : this compound is utilized as a protected four-membered ring analog of L-proline. This makes it valuable for the synthesis of polypeptides where specific amino acid sequences are required .

Reaction Mechanisms

The tert-butyl ester group provides stability against various nucleophiles and allows for selective deprotection under acidic conditions. This property is critical when synthesizing complex molecules that require precise control over functional groups.

Protective Group in Peptide Synthesis

The use of this compound as a protective group for carboxylic acids is well-documented. It offers several advantages:

- Stability : The tert-butyl ester group is resistant to many reaction conditions, allowing for the selective protection of carboxylic acid functionalities without interfering with other reactive sites .

- Deprotection : Under mild acidic conditions, the tert-butyl group can be removed efficiently, regenerating the free carboxylic acid necessary for subsequent reactions .

Case Study 1: Synthesis of Peptide Derivatives

In a study by Ogasa et al., this compound was successfully converted into various amino acid derivatives using catalytic amounts of bis(trifluoromethanesulfonyl)imide (TfNH). The authors reported high yields (up to 86%) for several amino acids, demonstrating its efficacy as a protecting group during peptide synthesis .

Case Study 2: Collagen Research

Research indicating the role of this compound in inhibiting collagen synthesis highlights its potential therapeutic applications in treating fibrotic diseases. The compound's ability to modulate collagen production could pave the way for new treatments targeting tissue fibrosis .

作用机制

L-Azetidine-2-carboxylic Acid t-Butyl Ester exerts its effects by mimicking L-Proline. It is incorporated into proteins during synthesis, leading to protein misfolding and aggregation . This misincorporation disrupts normal protein function and can trigger various cellular responses, including stress pathways and degradation mechanisms .

相似化合物的比较

Similar Compounds

L-Azetidine-2-carboxylic Acid: A non-protein amino acid and teratogenic agent that inhibits collagen synthesis.

Azetidine-2-carboxylic Acid: Another analog of L-Proline, known for its role in protein misfolding and aggregation.

Uniqueness

L-Azetidine-2-carboxylic Acid t-Butyl Ester is unique due to its t-Butyl ester protection, which enhances its stability and reactivity in synthetic applications. This protection allows for more controlled reactions and the synthesis of complex polypeptides .

生物活性

L-Azetidine-2-carboxylic acid t-butyl ester (L-Aze-t-Bu) is a derivative of L-azetidine-2-carboxylic acid, an amino acid found in nature, particularly in sugar beets. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article explores the synthesis, biological effects, and implications of L-Aze-t-Bu based on recent research findings.

This compound is synthesized through the esterification of L-azetidine-2-carboxylic acid with tert-butanol. The process involves protecting the carboxylic acid group to enhance stability and reactivity. The tert-butyl group serves as a protecting group, making the compound more stable against hydrolysis and nucleophilic attack compared to other esters .

Biological Activity

1. Toxicity and Pro-inflammatory Effects

Research has shown that L-azetidine-2-carboxylic acid, including its t-butyl ester form, can exert toxic effects on cells. In particular, studies involving BV2 microglial cells revealed that exposure to high concentrations (≥1000 µM) of L-Aze-t-Bu significantly reduced cell viability and increased markers of apoptosis, such as the BAX/Bcl2 ratio . The compound also triggered pro-inflammatory responses, evidenced by increased nitric oxide release and elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) . These findings suggest that L-Aze-t-Bu may contribute to neuroinflammatory conditions when consumed in significant amounts.

2. Mechanism of Action

The mechanism behind the toxicity of L-Aze-t-Bu is linked to its structural similarity with L-proline, allowing it to be misincorporated into proteins during translation. This misincorporation can lead to protein misfolding and aggregation, further contributing to cellular stress and inflammation . Additionally, L-Aze-t-Bu has been shown to induce the expression of matrix metalloproteinase 9 (MMP-9), which plays a crucial role in the degradation of extracellular matrix components and may influence microglial motility and plasticity .

Table 1: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Cell Viability | Significant reduction at concentrations ≥1000 µM |

| Pro-inflammatory Markers | Increased levels of IL-1β, IL-6, and nitric oxide |

| Apoptosis Induction | Elevated BAX/Bcl2 ratio; increased cell death |

| Extracellular Matrix Effects | Induction of MMP-9 expression |

Case Studies

In a study examining the effects of L-Aze-t-Bu on BV2 microglial cells, researchers conducted a series of assays to assess cell viability and inflammatory responses. The results indicated that treatment with L-Aze-t-Bu led to:

- A decrease in cell viability over time.

- An increase in nitric oxide production as a marker for inflammation.

- Enhanced expression of pro-inflammatory genes.

These findings underscore the potential risks associated with dietary intake or environmental exposure to compounds containing L-Aze-t-Bu.

属性

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。